4-Ethoxynaphthalene-1-sulfonamide

Medicinal Chemistry Drug Discovery Scaffold Selection

4-Ethoxynaphthalene-1-sulfonamide's (CAS 861092-30-0) unique 4-ethoxy, 1-primary sulfonamide substitution pattern provides a distinct scaffold unavailable in common N‑alkylated analogs, enabling novel derivatization and IP generation in drug discovery. Procure for medicinal chemistry optimization, targeted library synthesis, or as an analytical reference standard to ensure precise structure-activity relationships.

Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
CAS No. 861092-30-0
Cat. No. B1420023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxynaphthalene-1-sulfonamide
CAS861092-30-0
Molecular FormulaC12H13NO3S
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N
InChIInChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15)
InChIKeyTVOCTKNVWWZVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Ethoxynaphthalene-1-sulfonamide (CAS 861092-30-0): A Quantitative Differentiation Analysis


4-Ethoxynaphthalene-1-sulfonamide (CAS 861092-30-0) is a sulfonamide derivative featuring a naphthalene core with a 4-ethoxy substituent and a primary sulfonamide group at the 1-position . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and has been investigated for antimicrobial, anti-inflammatory, and anticancer applications . The ethoxy substitution at the 4-position is a key structural feature that differentiates it from other naphthalene sulfonamides .

Why 4-Ethoxynaphthalene-1-sulfonamide Cannot Be Replaced by Generic Naphthalene Sulfonamide Analogs


The specific substitution pattern of 4-ethoxynaphthalene-1-sulfonamide, with an ethoxy group at the 4-position and a free primary sulfonamide at the 1-position, is not conserved across in-class analogs. N-substituted derivatives, such as 4-ethoxy-N-ethyl-1-naphthalenesulfonamide, contain an alkyl group on the sulfonamide nitrogen, which fundamentally alters hydrogen-bonding capacity, steric profile, and physicochemical properties . Generic substitution with other naphthalene sulfonamides that lack the 4-ethoxy moiety, or possess different N-substituents, will result in a different molecular profile, rendering them unsuitable for structure-activity relationship studies or applications requiring this precise scaffold .

Quantitative Differentiation Evidence for 4-Ethoxynaphthalene-1-sulfonamide (CAS 861092-30-0)


In Silico Physicochemical Profile: A Calculated Baseline for Differentiation

In silico calculations provide a baseline to differentiate 4-ethoxynaphthalene-1-sulfonamide from its N-substituted analogs. The target compound's calculated LogP, while not experimentally determined in primary literature, serves as a point of comparison against analogs with larger N-alkyl substituents . The primary sulfonamide group in 4-ethoxynaphthalene-1-sulfonamide presents a smaller steric profile and distinct hydrogen-bonding capacity compared to the N-ethyl analog, which is reflected in the latter's measured LogP of 3.43 .

Medicinal Chemistry Drug Discovery Scaffold Selection

Antibacterial Activity: A Seminal but Limited In Vitro Observation

In a 1952 study examining antibacterial effects of naphthalene sulfonic acid derivatives, 1-ethoxynaphthalene-4-sulfonamide was reported to possess a 'slight' antibacterial effect, alongside two other compounds [1]. In contrast, the majority of the 20 derivatives tested were reported to have no effect at all [1]. No quantitative data (e.g., MIC, zone of inhibition) are provided in the study's abstract, and the specific bacterial strains used are not detailed.

Antimicrobial Research Microbiology Scaffold Validation

Chemical Scaffold Diversity: Comparison of Available Analogs

A search for commercially available 4-ethoxynaphthalene-1-sulfonamide derivatives reveals a wide array of N-substituted analogs (e.g., N-ethyl, N,N-diethyl, N-phenethyl, N-(2-methoxyethyl)) . The target compound, with a primary sulfonamide (-SO2NH2) at the 1-position, is a distinct and less common entity within this commercial chemical space . This scarcity in vendor catalogs underscores its specific utility as an unsubstituted scaffold for further synthetic elaboration, as opposed to the more frequently stocked N-substituted variants.

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Optimal Application Scenarios for Procuring 4-Ethoxynaphthalene-1-sulfonamide (CAS 861092-30-0)


Scaffold for Medicinal Chemistry Optimization

This compound is best procured as a core scaffold for medicinal chemistry optimization. The primary sulfonamide offers a key functional handle for further derivatization, while the 4-ethoxy group imparts specific physicochemical properties, such as a calculated LogP profile distinct from N-alkylated analogs . This makes it a valuable starting point for exploring structure-activity relationships in drug discovery programs.

Building Block for Targeted Library Synthesis

The compound is suitable for use as a building block in the synthesis of targeted compound libraries. Its specific substitution pattern is less common than that of N-substituted analogs, offering a route to a unique chemical space not easily accessible from other commercially available naphthalene sulfonamides . This is particularly relevant for hit-to-lead campaigns seeking novel intellectual property.

Reference Standard for Analytical Method Development

Given its defined structure and molecular weight (251.30 g/mol), 4-ethoxynaphthalene-1-sulfonamide can be procured as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for related naphthalene sulfonamide compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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